2-Bromo-4-methyl-1,3-oxazole hydrochloride
Overview
Description
2-Bromo-4-methyl-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C4H4BrNO·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1,3-oxazole hydrochloride typically involves the bromination of 4-methyl-1,3-oxazole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methyl-1,3-oxazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-azido-4-methyl-1,3-oxazole, 2-thiocyanato-4-methyl-1,3-oxazole, and 2-amino-4-methyl-1,3-oxazole.
Oxidation Reactions: Products include 2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid.
Reduction Reactions: Products include 4-methyl-1,3-oxazole.
Scientific Research Applications
2-Bromo-4-methyl-1,3-oxazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1,3-oxazole hydrochloride involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The oxazole ring can also undergo various transformations, leading to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3-oxazole
- 4-Methyl-1,3-oxazole
- 2-Chloro-4-methyl-1,3-oxazole
Uniqueness
2-Bromo-4-methyl-1,3-oxazole hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the oxazole ring This combination of substituents imparts specific reactivity and properties to the compound, making it valuable for various synthetic and research applications
Properties
IUPAC Name |
2-bromo-4-methyl-1,3-oxazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDPUHPMPYRLNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-56-6 | |
Record name | 2-bromo-4-methyl-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.